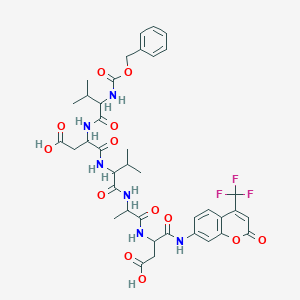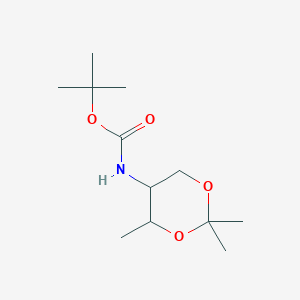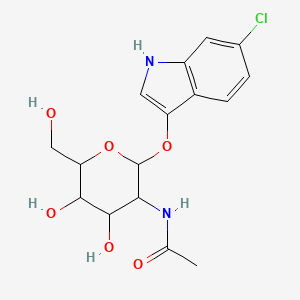![molecular formula C17H22F3NO3 B12318414 Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo es un compuesto orgánico complejo que presenta un anillo de pirrolidina sustituido con un grupo hidroximetil y un grupo trifluorometilfenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Las condiciones de reacción a menudo requieren el uso de catalizadores, como el cobre, y reactivos específicos para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroximetil puede oxidarse para formar un grupo carboxilo.
Reducción: El compuesto puede reducirse bajo condiciones específicas para modificar los grupos funcionales.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas y pH controlados para asegurar la ruta de reacción deseada .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetil produciría un derivado de ácido carboxílico, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en lugar del grupo trifluorometil.
Aplicaciones Científicas De Investigación
El 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Industria: Puede utilizarse en el desarrollo de materiales avanzados con propiedades específicas, como alta estabilidad térmica o características electrónicas únicas
Mecanismo De Acción
El mecanismo por el cual el 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas o receptores. El grupo trifluorometil puede mejorar la afinidad de unión del compuesto a estos objetivos, mientras que el anillo de pirrolidina proporciona estabilidad estructural. Las vías involucradas pueden incluir la inhibición o activación de enzimas específicas, lo que lleva a efectos posteriores en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
3-(Hidroximetil)-4-fenilpirrolidina-1-carboxilato de terc-butilo: Carece del grupo trifluorometil, lo que resulta en diferentes propiedades químicas.
3-(Hidroximetil)-4-[2-(metil)fenil]pirrolidina-1-carboxilato de terc-butilo: Contiene un grupo metil en lugar de un grupo trifluorometil, lo que afecta su reactividad y aplicaciones.
Singularidad
La presencia del grupo trifluorometil en el 3-(Hidroximetil)-4-[2-(trifluorometil)fenil]pirrolidina-1-carboxilato de terc-butilo confiere propiedades únicas como una mayor lipofilia y estabilidad metabólica, lo que lo distingue de compuestos similares. Estas propiedades pueden mejorar su eficacia en aplicaciones farmacéuticas y otras áreas de investigación científica .
Propiedades
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-8-11(10-22)13(9-21)12-6-4-5-7-14(12)17(18,19)20/h4-7,11,13,22H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLMJWZDOOUCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)



![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)



![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)

![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
